molecular formula C20H22N4O2 B11190177 2-[(4-ethylphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-[(4-ethylphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11190177
M. Wt: 350.4 g/mol
InChI Key: RFZNGLTVXIFNOS-UHFFFAOYSA-N
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Description

2-[(4-ethylphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethylphenylamine with 4-methylphenyl isocyanate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficiency and scalability. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(4-ethylphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)amino]-N-(4-ethylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • 2-[(4-ethylphenyl)amino]-N-(4-methylphenyl)-5-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 2-[(4-ethylphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide stands out due to its specific structural configuration, which may confer unique biological activity or chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-ethylanilino)-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C20H22N4O2/c1-3-14-6-10-16(11-7-14)22-20-23-17(12-18(25)24-20)19(26)21-15-8-4-13(2)5-9-15/h4-11,17H,3,12H2,1-2H3,(H,21,26)(H2,22,23,24,25)

InChI Key

RFZNGLTVXIFNOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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